molecular formula C51H48N6O5 B12806442 9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(methylamino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- CAS No. 134963-37-4

9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(methylamino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-

Cat. No.: B12806442
CAS No.: 134963-37-4
M. Wt: 825.0 g/mol
InChI Key: PUPDXJAIGWPUGO-PHXVDRCOSA-N
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Description

The compound “9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(methylamino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” is a complex organic molecule with significant potential in various scientific fields This compound is characterized by its purine base structure, which is a fundamental component of many biologically active molecules, including nucleotides and nucleosides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(methylamino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” involves several key steps:

    Formation of the Purine Base: The purine base can be synthesized through a multi-step process involving the condensation of formamide with various amines and aldehydes under acidic conditions.

    Attachment of the Arabinofuranosyl Group: The arabinofuranosyl group is introduced via glycosylation reactions, typically using a protected arabinofuranose derivative and a suitable glycosyl donor.

    Introduction of the Methoxyphenyl and Diphenylmethyl Groups: These groups are attached through nucleophilic substitution reactions, often using corresponding halides or sulfonates as electrophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl groups can yield quinone derivatives, while reduction of nitro groups results in amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s purine base structure makes it a valuable tool for studying nucleic acid interactions and enzyme mechanisms. It can be used in the design of nucleotide analogs and inhibitors for various biological processes.

Medicine

Medically, this compound has potential as a therapeutic agent due to its ability to interact with nucleic acids and proteins. It could be explored for its antiviral, anticancer, and antimicrobial properties.

Industry

In industry, the compound’s chemical versatility makes it useful in the development of new materials, such as polymers and coatings. Its functional groups can be modified to tailor the properties of these materials for specific applications.

Mechanism of Action

The mechanism of action of “9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(methylamino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” involves its interaction with molecular targets such as nucleic acids and proteins. The compound can bind to DNA and RNA, affecting their structure and function. It may also inhibit enzymes involved in nucleic acid metabolism, leading to disruptions in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base structure.

    Guanosine: Another nucleoside with a purine base, commonly found in RNA.

    6-Mercaptopurine: A synthetic purine analog used in chemotherapy.

Uniqueness

The uniqueness of “9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(methylamino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” lies in its combination of functional groups, which confer distinct chemical and biological properties. Unlike adenosine and guanosine, this compound has additional methoxyphenyl and diphenylmethyl groups, enhancing its potential for diverse applications.

Biological Activity

9H-Purin-6-amine derivatives, particularly those modified with various substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound of interest, 9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(methylamino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- , represents a complex structure that may exhibit various pharmacological properties. This article reviews the biological activity of this compound and its derivatives, focusing on their synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure. It consists of a purine base modified with a sugar moiety and several aromatic substituents. The presence of the (4-methoxyphenyl)diphenylmethyl group is particularly notable as it may influence the compound's interaction with biological targets.

1. Antitumor Activity

Research has indicated that purine derivatives can exhibit significant antitumor effects. For example, studies on related compounds have shown promising results against various cancer cell lines:

  • HepG-2 Cells : Certain purinone derivatives demonstrated high selectivity against HepG-2 cells, with inhibition rates reaching up to 85.9% at concentrations of 20 μM .
  • U-118 MG Cells : While showing lower activity against U-118 MG cells (inhibition rates below 40%), the selectivity index for some derivatives suggests potential for targeted therapy .

2. Anti-inflammatory Activity

Recent investigations into the anti-inflammatory properties of purine derivatives have highlighted their potential as therapeutic agents:

  • A study reported that specific analogues exhibited anti-inflammatory activity comparable to Diclofenac, a standard anti-inflammatory drug . This suggests that modifications to the purine structure can enhance its biological efficacy.

3. Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's:

  • Compounds similar to the target molecule were evaluated for AChE inhibition, with some showing moderate inhibitory activity at concentrations around 100 μM . This activity may be relevant for developing treatments for cognitive decline.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 9H-Purin-6-amine derivatives typically involves multi-step organic reactions, including amination and cyclization processes. The introduction of various substituents at specific positions on the purine ring has been shown to significantly affect biological activity:

  • Halogen Substituents : The presence of halogens has been associated with improved antitumor activity .
  • Bulky Groups : Bulky bridging groups between aromatic rings and nitrogen atoms enhance binding affinity to biological targets .

Case Studies

Several case studies illustrate the biological potential of purine derivatives:

CompoundActivityReference
(S)-N,N-dibenzyl-9-(1-substituted pyrrolidin-3-yl)-9H-purin-6-amineAnti-inflammatory
9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amineAChE inhibition
Novel imidazotriazinone derivativesAntitumor against HepG-2

Properties

CAS No.

134963-37-4

Molecular Formula

C51H48N6O5

Molecular Weight

825.0 g/mol

IUPAC Name

(2R,3S,4S,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-2-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-(methylamino)oxolan-3-ol

InChI

InChI=1S/C51H48N6O5/c1-52-44-43(32-61-51(38-20-12-6-13-21-38,39-22-14-7-15-23-39)40-26-30-42(60-3)31-27-40)62-49(46(44)58)57-34-55-45-47(53-33-54-48(45)57)56-50(35-16-8-4-9-17-35,36-18-10-5-11-19-36)37-24-28-41(59-2)29-25-37/h4-31,33-34,43-44,46,49,52,58H,32H2,1-3H3,(H,53,54,56)/t43-,44-,46+,49-/m1/s1

InChI Key

PUPDXJAIGWPUGO-PHXVDRCOSA-N

Isomeric SMILES

CN[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC

Canonical SMILES

CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC

Origin of Product

United States

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